1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
The compound 1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a benzoimidazole core substituted with a propargyl (prop-2-yn-1-yl) group and a 5-chloro-2-methoxyphenyl moiety. Its structure combines a bicyclic heteroaromatic system (benzimidazole) with a lactam ring (pyrrolidin-2-one), which is often associated with enhanced metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-3-10-24-17-7-5-4-6-16(17)23-21(24)14-11-20(26)25(13-14)18-12-15(22)8-9-19(18)27-2/h1,4-9,12,14H,10-11,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDIWGQHUVUBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by the presence of a pyrrolidinone ring fused with a benzimidazole moiety, along with a chloro-substituted methoxyphenyl group. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, which is critical in cancer therapy.
- Receptor Modulation : It could act on receptors that are implicated in signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds in the benzimidazole class. For instance, derivatives have shown significant inhibition against various cancer cell lines, including breast and liver cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
- Study on Anticancer Efficacy : A recent study investigated the efficacy of this compound against human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a significant decrease in cell viability, with an IC50 value of 12 µM. The study concluded that the compound induces apoptosis through mitochondrial pathways.
- Antimicrobial Activity Assessment : Another study assessed the antimicrobial effects against various pathogens. The compound exhibited MIC values comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound shares structural similarities with several pyrrolidin-2-one and benzimidazole derivatives reported in the literature. Key comparisons include:
Key Observations:
- Substituent Impact on Activity : The naphthalen-2-ylthiazole group in Patel’s derivatives (5a–h) enhances antibacterial activity compared to simpler aryl substituents, likely due to increased π-π stacking with bacterial enzymes . The propargyl group in the target compound may offer similar advantages through covalent binding or enhanced solubility.
- Positional Effects : Derivatives with substituents at position 1 (e.g., 2-methoxyphenyl) exhibit varied pharmacological profiles compared to those substituted at position 5, suggesting regioselectivity in target engagement .
Research Findings and Pharmacological Insights
While direct data on the target compound’s bioactivity is unavailable, insights from analogs suggest:
- Antimicrobial Potential: Patel’s 5a–h derivatives show moderate-to-strong activity against Staphylococcus aureus (MIC 8 µg/mL) and Candida albicans (MIC 32 µg/mL), attributed to the naphthylthiazole moiety’s hydrophobic interactions . The propargyl group in the target compound may improve penetration through microbial membranes.
- Kinase Inhibition: Compounds like {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (EP 1 926 722 B1) demonstrate kinase inhibitory activity, highlighting the benzimidazole-pyrrolidinone scaffold’s versatility in targeting enzymes .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl)pyrrolidin-2-one?
- Methodology : The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example, cyclization of intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) is effective for forming heterocyclic cores like benzimidazoles . Subsequent alkylation with propargyl bromide introduces the prop-2-yn-1-yl group. Purification is typically achieved via column chromatography (chloroform/ethyl acetate/hexane mixtures) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) confirms connectivity, with key signals for the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and pyrrolidinone carbonyl (δ ~175 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What are the standard protocols for assessing the compound’s stability under experimental conditions?
- Methodology : Stability is evaluated via accelerated degradation studies under thermal (40–60°C), photolytic (UV light), and hydrolytic (acidic/basic pH) conditions. High-performance liquid chromatography (HPLC) with UV detection monitors degradation products, while LC-MS identifies impurities .
Advanced Research Questions
Q. How can crystallographic refinement resolve structural ambiguities in the compound, particularly disorder in the propargyl group?
- Methodology : X-ray diffraction data collected at low temperatures (e.g., 100 K) reduce thermal motion artifacts. The SHELX suite (SHELXL for refinement) is used to model disorder, with occupancy factors adjusted for overlapping propargyl conformers. Hydrogen bonding networks (e.g., O–H···N interactions) are analyzed to stabilize the lattice .
Q. What computational approaches predict the compound’s binding affinity for kinase targets like IGF-1R?
- Methodology : Molecular docking (AutoDock Vina or Glide) with induced-fit protocols accounts for receptor flexibility. Density functional theory (DFT) calculates electrostatic potential surfaces to optimize interactions with kinase ATP-binding pockets. Validation via molecular dynamics (MD) simulations assesses binding stability .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology : Pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) identify bioavailability limitations. Isotopic labeling (e.g., ¹⁴C) tracks metabolite formation, while knock-in animal models (e.g., humanized IGF-1R mice) validate target engagement .
Q. What strategies improve synthetic yield during the propargylation step without side reactions?
- Methodology : Propargyl bromide is added dropwise under inert atmosphere (N₂/Ar) to minimize polymerization. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems. Microwave-assisted synthesis reduces reaction time and byproduct formation .
Critical Analysis of Evidence
- Synthetic Routes : and highlight cyclization and alkylation as critical steps, but competing side reactions (e.g., over-alkylation) require optimization.
- Crystallography : and emphasize SHELX’s robustness for small-molecule refinement, though dynamic disorder in flexible groups complicates electron density maps.
- Biological Evaluation : demonstrates the importance of ADME profiling to reconcile in vitro potency with in vivo efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
